[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine
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Overview
Description
[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 163990. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activities
Compounds structurally related to [5-(Aminomethyl)-2,4-dimethylphenyl]methanamine have been investigated for their catalytic properties. For instance, binuclear copper(II) complexes derived from similar dimethylphenol compounds show efficient catalytic activity due to less sterically hindered groups and enhanced planarity, indicating potential applications in catalysis, including oxidation reactions (Kannappan et al., 2003).
Pharmaceutical Research
Derivatives of structurally related compounds have been explored for their pharmaceutical potential. Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, for example, have been identified as "biased agonists" of serotonin 5-HT1A receptors, showing potent antidepressant-like activity (Sniecikowska et al., 2019). This indicates the relevance of similar compounds in developing new treatments for depression.
Material Science
In the realm of materials science, the synthesis and characterization of homopolymers and copolymers involving dimethylphenyl methacrylate have been explored. These materials are notable for their thermal properties and solubility in various solvents, suggesting applications in polymer science and engineering (Vijayanand et al., 2002).
Photochemistry
The 2,5-dimethylphenacyl group, related to the compound , has been studied as a photoremovable protecting group for carboxylic acids. Its efficient photorelease properties in nonpolar solvents highlight its potential applications in organic synthesis and biochemistry for the development of "caged compounds" (Zabadal et al., 2001).
Chemical Synthesis
Research into the synthesis of novel [2-(2,5-dimethoxyphenyl)ethyl]amines, compounds with structural similarities, reveals insights into the structure-activity relationships that govern their interactions with biological receptors. This work underscores the compound's relevance in synthesizing molecules with potential therapeutic uses (Trachsel, 2003).
Mechanism of Action
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs, used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a compound with a similar structure, is known to be hydrolyzed to formaldehyde and ammonia in acidic urine . The formaldehyde produced has a nonspecific bactericidal action .
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to have diverse biological activities .
Pharmacokinetics
Methenamine is known to be readily absorbed from the gastrointestinal tract, with 10% to 30% of the drug being hydrolyzed by gastric juices . It is also known to be excreted in the urine, with approximately 70% to 90% of the drug being excreted as unchanged drug within 24 hours .
Result of Action
Similar compounds such as methenamine are known to have a bactericidal action in the urinary tract .
Action Environment
It is known that the efficacy of methenamine is dependent on the acidity of the urine .
Properties
IUPAC Name |
[5-(aminomethyl)-2,4-dimethylphenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEESPXCGNUWLEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN)CN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304036 |
Source
|
Record name | (4,6-Dimethyl-1,3-phenylene)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-05-0 |
Source
|
Record name | NSC163990 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4,6-Dimethyl-1,3-phenylene)dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.